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molecular formula C9H11ClN2O3 B8815266 4-Chloro-5-hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one CAS No. 645405-18-1

4-Chloro-5-hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

Cat. No. B8815266
M. Wt: 230.65 g/mol
InChI Key: XZBUPOMTNWZPKD-UHFFFAOYSA-N
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Patent
US08067590B2

Procedure details

To 14.3 g (62.0 mmol) 4-chloro-5-hydroxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one in 200 mL MeOH and 8.71 mL (62.0 mmol) triethylamine is added 5.00 g 10% Pd/C. The reaction mixture is stirred under a hydrogen atmosphere of 1700 hPa at RT for 16 h. The catalyst is removed by filtration and the solvent is evaporated. 200 mL water is added to the residue, the precipitate is collected, washed with water and dried (fraction A, 7.80 g). The aqueous phase is concentrated and the residue is directly added to a reverse HPLC for purification (Waters xbridge; water (0.15% NH4OH)/acetonitril 95:5 to 10:90) to afford fraction B (4.2 g) which is combined with fraction A.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
8.71 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:15])[N:4]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][O:10]2)[N:5]=[CH:6][C:7]=1[OH:8].C(N(CC)CC)C>CO.[Pd]>[OH:8][C:7]1[CH:6]=[N:5][N:4]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][O:10]2)[C:3](=[O:15])[CH:2]=1

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
ClC=1C(N(N=CC1O)C1OCCCC1)=O
Name
Quantity
8.71 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under a hydrogen atmosphere of 1700 hPa at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
200 mL water is added to the residue
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (fraction A, 7.80 g)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase is concentrated
ADDITION
Type
ADDITION
Details
the residue is directly added to a reverse HPLC for purification (Waters xbridge; water (0.15% NH4OH)/acetonitril 95:5 to 10:90)
CUSTOM
Type
CUSTOM
Details
to afford fraction B (4.2 g) which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
OC1=CC(N(N=C1)C1OCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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